7-Chloro-8-iodoimidazo[1,2-a]pyridine
Overview
Description
7-Chloro-8-iodoimidazo[1,2-a]pyridine is a heterocyclic compound with significant importance in medicinal chemistry and organic synthesis. It is characterized by the presence of both chlorine and iodine atoms on the imidazo[1,2-a]pyridine scaffold, which imparts unique chemical properties and reactivity to the molecule .
Mechanism of Action
Target of Action
7-Chloro-8-iodoimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Mode of Action
Imidazo[1,2-a]pyridines, in general, are known to interact with their targets through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-iodoimidazo[1,2-a]pyridine typically involves the regioselective halogenation of imidazo[1,2-a]pyridine derivatives. One common method includes the use of microwave-assisted bifunctionalization, where the starting material undergoes a one-pot double-coupling approach
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions are optimized to achieve the desired regioselectivity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-8-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with aryl, heteroaryl, alkyne, amine, or cyano groups through cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Typically involves the use of palladium catalysts and aryl boronic acids.
Sonogashira Cross-Coupling: Utilizes palladium and copper catalysts along with terminal alkynes.
Buchwald-Hartwig Amination: Employs palladium catalysts and amine reagents.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-Chloro-8-iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with antibacterial, antiviral, anti-inflammatory, and anticancer properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
- 8-Chloro-7-iodoimidazo[1,2-a]pyridine
- 7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid
Comparison: Compared to similar compounds, this compound is unique due to its specific halogenation pattern, which imparts distinct reactivity and biological activity. The presence of both chlorine and iodine atoms allows for versatile functionalization and the development of a wide range of derivatives with potential therapeutic applications .
Properties
IUPAC Name |
7-chloro-8-iodoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-1-3-11-4-2-10-7(11)6(5)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZAVDXIBMULKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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